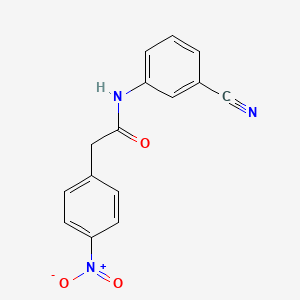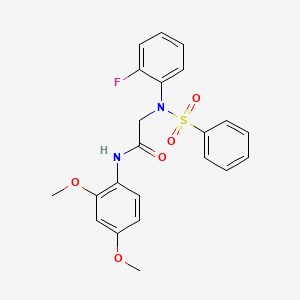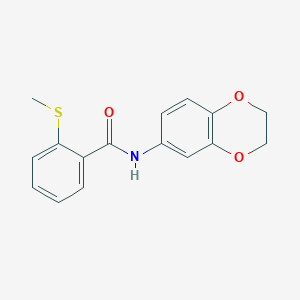![molecular formula C16H18ClNO2S B5881359 N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfachloropyridazine, is a sulfonamide antibiotic that has been widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C15H14ClN3O2S. The compound was first synthesized in 1938 and has since been used in various applications in the field of medicinal chemistry.
作用机制
Sulfachloropyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component in the synthesis of nucleic acids and proteins, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria by disrupting the synthesis of folic acid. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. Additionally, Sulfachloropyridazine has been shown to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Sulfachloropyridazine has several advantages as an antibacterial agent for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers on a budget. Additionally, Sulfachloropyridazine has a broad spectrum of activity against a range of bacteria, making it useful in a variety of experimental settings.
However, there are also some limitations to the use of Sulfachloropyridazine in laboratory experiments. The compound has been shown to have some toxicity towards human cells, which may limit its use in certain applications. Additionally, the emergence of bacterial resistance to Sulfachloropyridazine has been reported, which may limit its effectiveness in the long term.
未来方向
There are several potential future directions for research involving Sulfachloropyridazine. One area of interest is the development of new analogs of the compound with improved antibacterial activity and reduced toxicity towards human cells. Another area of interest is the study of the mechanism of bacterial resistance to Sulfachloropyridazine, with the goal of developing new strategies to overcome resistance.
Conclusion:
In conclusion, Sulfachloropyridazine is a sulfonamide antibiotic that has been widely used in scientific research. The compound has a broad spectrum of activity against a range of bacteria and works by inhibiting the synthesis of folic acid. While there are some limitations to its use, Sulfachloropyridazine remains an important tool in the study of bacterial resistance mechanisms and has potential for future development in the field of medicinal chemistry.
合成方法
The synthesis of Sulfachloropyridazine involves the reaction of 4-chloroaniline with pyridine-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2,5-dimethylpyrazine to yield Sulfachloropyridazine. The synthesis method is relatively simple and has been well-established in the literature.
科学研究应用
Sulfachloropyridazine has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, and Escherichia coli. The compound has also been used in the study of bacterial resistance mechanisms and has been shown to inhibit the growth of multidrug-resistant bacteria.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-3-4-13(2)16(11-12)21(19,20)18-10-9-14-5-7-15(17)8-6-14/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXFFHWHTVVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)


![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)

![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)


